rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans

Lipophilicity ADME Drug Design

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans (CAS 2227879-98-1 / 2307750-37-2) is a chiral, racemic sulfonyl chloride featuring a trans-2-(fluoromethyl)cyclopropyl scaffold. This electrophilic building block is primarily utilized in the synthesis of sulfonamides, sulfonate esters, and other functionalized derivatives for drug discovery programs.

Molecular Formula C5H8ClFO2S
Molecular Weight 186.63 g/mol
Cat. No. B12309634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans
Molecular FormulaC5H8ClFO2S
Molecular Weight186.63 g/mol
Structural Identifiers
SMILESC1C(C1CS(=O)(=O)Cl)CF
InChIInChI=1S/C5H8ClFO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1-3H2
InChIKeyWBGBCHPDBCOZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans: A Specialized Sulfonyl Chloride Building Block for Medicinal Chemistry


rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans (CAS 2227879-98-1 / 2307750-37-2) is a chiral, racemic sulfonyl chloride featuring a trans-2-(fluoromethyl)cyclopropyl scaffold [1]. This electrophilic building block is primarily utilized in the synthesis of sulfonamides, sulfonate esters, and other functionalized derivatives for drug discovery programs . Its structural motif combines the reactivity of a sulfonyl chloride with a fluorinated, strained cyclopropane ring, positioning it as a key intermediate for introducing fluoromethylcyclopropyl sulfonamide moieties into bioactive molecules. The compound has a molecular formula of C5H8ClFO2S and a molecular weight of 186.63 g/mol [1].

Why Generic Substitution Fails for rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans


Simple substitution with non-fluorinated or regioisomeric cyclopropyl methanesulfonyl chlorides cannot replicate the unique physicochemical profile of this compound, which is critical for its role in medicinal chemistry campaigns. The combination of the trans stereochemistry, the specific 2-position of the fluoromethyl group, and the reactive sulfonyl chloride results in a distinct lipophilicity (XLogP3 1.4) and a potential for specific metabolic outcomes that differ from its closest analogs [1][2]. This differentiation directly impacts downstream candidate properties, making generic replacement a substantial risk in structure-activity relationship (SAR) studies or scale-up processes.

Quantitative Differentiation Guide for rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans


Lipophilicity (XLogP3) Comparison with Non-Fluorinated and Ring-Fluorinated Analogs

The target compound demonstrates a computed XLogP3 of 1.4, a value significantly higher than that of its closest non-fluorinated and ring-fluorinated analogs. This is compared to cyclopropylmethanesulfonyl chloride (CAS 114132-26-2) with an XLogP3 of 1.1 and (1-fluorocyclopropyl)methanesulfonyl chloride (CAS 2044773-59-1) with a reported LogP of 0.55 [1][2]. The increased lipophilicity of the target compound is a direct consequence of the fluoromethyl substituent, which can influence membrane permeability and metabolic clearance of the final compounds.

Lipophilicity ADME Drug Design Building Block

Topological Polar Surface Area (TPSA) Differentiation from the Non-Fluorinated Scaffold

The target compound possesses a topological polar surface area (TPSA) of 42.5 Ų, a characteristic that directly influences oral bioavailability potential [1]. This value imposes a different drug-likeness profile compared to the non-fluorinated cyclopropylmethanesulfonyl chloride, which has a lower TPSA. This difference allows medicinal chemists to fine-tune the polarity of their lead molecules.

Polar Surface Area Drug-likeness Bioavailability Scaffold Design

Metabolic Stability and In Vivo Toxicity Flag Compared to Non-Fluorinated Cyclopropylmethyl Analogs

In a series of PARG inhibitors, the incorporation of a fluoromethylcyclopropyl moiety (derived from this compound class) increased metabolic stability in human liver microsomes compared to the non-fluorinated cyclopropylmethyl series, where major metabolites were primary sulfonamides from methyl oxidation [1]. However, this modification resulted in unexpected severe hepatotoxicity in mice after oral dosing, leading to death at higher doses, an effect absent in the earlier non-fluorinated series [1]. The study explicitly flags this substructure as a potential in vivo toxicophore.

Metabolic Stability Toxicophore In Vivo Toxicology PARG Inhibitor

Best Application Scenarios for rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans in Drug Discovery


Optimizing CNS Drug Candidates Requiring Higher Lipophilicity

For central nervous system (CNS) targets where a higher logP (1.4 vs 1.1 for non-fluorinated analogs) is desired to improve blood-brain barrier penetration, this building block is the preferred choice. The quantitative XLogP3 difference [1] directly supports its use in SAR campaigns where ligand-lipophilicity efficiency (LLE) is being tuned for neurotherapeutic candidates.

Investigating Metabolic Soft Spots via Fluorine Blocking

When lead compounds featuring a cyclopropylmethyl sulfonamide exhibit rapid oxidative metabolism at the methylene position, this compound serves as a strategic tool. Evidence from PARG inhibitor research shows that fluorination at this metabolic hot-spot substantially increases microsomal stability [2]. This makes it a specific probe for understanding and mitigating rapid clearance.

Early Safety Profiling for Fluoromethyl-Containing Toxicophores

Given the documented hepatotoxicity risk associated with the fluoromethylcyclopropyl moiety in vivo [2], this compound is ideal for generating tool molecules or probe sets for early safety pharmacology studies. It allows research teams to proactively assess and derisk this specific toxicophore in their own chemical series before committing to larger-scale synthesis or external partnerships.

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